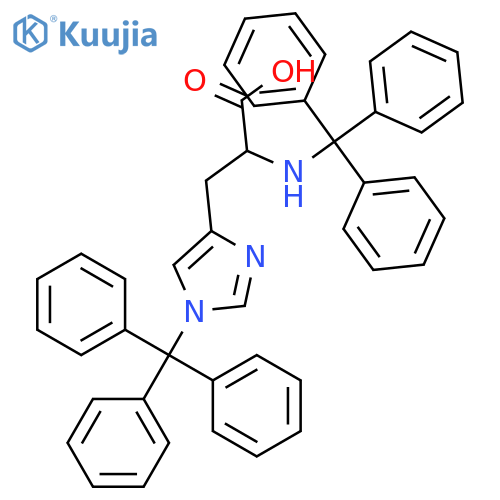

Cas no 74853-62-6 (N-alpha,Nim-Ditrityl-L-histidine)

N-alpha,Nim-Ditrityl-L-histidine 化学的及び物理的性質

名前と識別子

-

- 2-(tritylamino)-3-(1-tritylimidazol-4-yl)propanoic acid

- NA,NIM-DITRITYL-L-HISTIDINE

- Nα,Nim-Ditrityl-L-histidine

- TRT-HIS(TRT)-OH

- AC1L5KHU

- AC1Q5SKH

- AGN-PC-00OFUZ

- AR-1K0313

- CTK2I0787

- n,1-ditritylhistidine

- N,N'-ditrityl-L-histidine

- NSC125175

- Trt-His(Trt)

- Trt-L-His(Trt)-OH

- DTXSID60298663

- AKOS024350629

- 74853-62-6

- NSC-125175

- 2-[(triphenylmethyl)amino]-3-[1-(triphenylmethyl)imidazol-4-yl]propanoic acid

- N-alpha,Nim-Ditrityl-L-histidine

-

- MDL: MFCD00153443

- インチ: InChI=1S/C44H37N3O2/c48-42(49)41(46-43(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36)31-40-32-47(33-45-40)44(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-30,32-33,41,46H,31H2,(H,48,49)

- InChIKey: FFVVHORODDZQPF-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC4=CN(C=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O

計算された属性

- せいみつぶんしりょう: 639.28881

- どういたいしつりょう: 639.289

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 49

- 回転可能化学結合数: 12

- 複雑さ: 905

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.7

- トポロジー分子極性表面積: 67.2Ų

じっけんとくせい

- 密度みつど: 1.13

- ふってん: 773.7°C at 760 mmHg

- フラッシュポイント: 421.7°C

- 屈折率: 1.626

- PSA: 67.15

- LogP: 8.69160

N-alpha,Nim-Ditrityl-L-histidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N233490-500mg |

N-alpha,Nim-Ditrityl-L-histidine |

74853-62-6 | 500mg |

$ 80.00 | 2022-06-03 | ||

| abcr | AB260163-1 g |

N-alpha-N-im-Bis(trityl)-L-histidine (Trt-L-His(Trt)-OH); . |

74853-62-6 | 1g |

€124.10 | 2023-04-27 | ||

| eNovation Chemicals LLC | Y1265923-5g |

2-(tritylamino)-3-(1-tritylimidazol-4-yl)propanoic acid |

74853-62-6 | 99% (TLC) | 5g |

$380 | 2024-06-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-295831-1 g |

Na,Nim-Ditrityl-L-histidine, |

74853-62-6 | 1g |

¥451.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-295831A-5 g |

Na,Nim-Ditrityl-L-histidine, |

74853-62-6 | 5g |

¥1,918.00 | 2023-07-11 | ||

| abcr | AB260163-5g |

N-alpha-N-im-Bis(trityl)-L-histidine (Trt-L-His(Trt)-OH); . |

74853-62-6 | 5g |

€450.00 | 2025-02-15 | ||

| Ambeed | A562962-1g |

Trt-his(trt)-oh |

74853-62-6 | 98% | 1g |

$515.0 | 2024-04-17 | |

| A2B Chem LLC | AC44522-1g |

2-(tritylamino)-3-(1-tritylimidazol-4-yl)propanoic acid |

74853-62-6 | ≥ 99% (TLC) | 1g |

$64.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1265923-5g |

2-(tritylamino)-3-(1-tritylimidazol-4-yl)propanoic acid |

74853-62-6 | 99% (TLC) | 5g |

$380 | 2025-02-25 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-295831-1g |

Na,Nim-Ditrityl-L-histidine, |

74853-62-6 | 1g |

¥451.00 | 2023-09-05 |

N-alpha,Nim-Ditrityl-L-histidine 関連文献

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

N-alpha,Nim-Ditrityl-L-histidineに関する追加情報

N-alpha,Nim-Ditrityl-L-Histidine: An Overview of Its Properties, Applications, and Recent Research

N-alpha,Nim-Ditrityl-L-histidine (CAS No. 74853-62-6) is a specialized compound with significant applications in the fields of chemical biology and pharmaceutical research. This compound is characterized by its unique structure, which includes the diphenylmethyl (trityl) protecting groups on the alpha and imidazole nitrogen atoms of the L-histidine residue. The trityl groups are widely used in peptide synthesis to protect amino and imidazole functionalities, ensuring that these groups remain unreactive during the synthesis process.

The L-histidine residue is an essential amino acid that plays a crucial role in various biological processes, including protein structure and function, enzyme catalysis, and metal ion binding. The presence of the trityl protecting groups in N-alpha,Nim-Ditrityl-L-histidine allows for precise control over these functionalities, making it an invaluable reagent in the synthesis of complex peptides and proteins.

Recent research has highlighted the importance of N-alpha,Nim-Ditrityl-L-histidine in several areas of scientific inquiry. For instance, a study published in the Journal of Peptide Science (2023) demonstrated the utility of this compound in the synthesis of cyclic peptides with enhanced stability and bioactivity. The trityl protecting groups were found to significantly improve the yield and purity of the final products, making them suitable for therapeutic applications.

In another study published in Bioorganic & Medicinal Chemistry (2022), researchers explored the use of N-alpha,Nim-Ditrityl-L-histidine in the development of novel antimicrobial peptides. The compound was used to synthesize peptides with improved selectivity and reduced cytotoxicity, addressing a critical challenge in the design of antimicrobial agents. The results showed that the trityl-protected histidine residues played a key role in modulating the peptide's structure and activity.

The versatility of N-alpha,Nim-Ditrityl-L-histidine extends beyond peptide synthesis. In a recent publication in Chemical Communications (2021), scientists investigated its use as a building block for metal-organic frameworks (MOFs). The unique properties of this compound allowed for the creation of MOFs with high porosity and surface area, which have potential applications in gas storage, catalysis, and drug delivery systems.

The physical and chemical properties of N-alpha,Nim-Ditrityl-L-histidine are well-documented. It is a white crystalline solid with a molecular weight of 519.61 g/mol. The compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but it is insoluble in water. These solubility characteristics make it suitable for use in various synthetic protocols where aqueous conditions are not favorable.

In terms of stability, N-alpha,Nim-Ditrityl-L-histidine is relatively stable under standard laboratory conditions. However, it should be stored at low temperatures (2-8°C) to prevent degradation. The compound is also sensitive to acidic conditions, which can lead to deprotection of the trityl groups. Therefore, care should be taken to avoid exposure to strong acids during handling and storage.

The deprotection of the trityl groups can be achieved using mild acidic conditions or hydrogenolysis with palladium on carbon catalysts. This step is critical for releasing the free L-histidine residue, which can then be incorporated into peptides or other biomolecules. The efficiency and selectivity of deprotection are essential factors to consider when designing synthetic routes involving this compound.

In conclusion, N-alpha,Nim-Ditrityl-L-histidine (CAS No. 74853-62-6) is a versatile reagent with wide-ranging applications in chemical biology and pharmaceutical research. Its unique structure and properties make it an indispensable tool for researchers working on peptide synthesis, antimicrobial peptides, metal-organic frameworks, and other advanced materials. As ongoing research continues to uncover new possibilities for this compound, its importance in the scientific community is likely to grow even further.

74853-62-6 (N-alpha,Nim-Ditrityl-L-histidine) 関連製品

- 199119-46-5(Nim-Trityl-D-histidine)

- 2694058-47-2(rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate)

- 478149-00-7(Thieno[2,3-c]pyridine-2-carboxylic acid)

- 941910-83-4(1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)

- 946302-89-2(1-(2-chloro-6-fluorophenyl)methyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 250358-46-4(3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide)

- 2172290-40-1(2-(dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiol)

- 2138393-17-4(4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde)

- 6061-13-8((2S,3S)-2-Amino-3-methylsuccinic acid)

- 1897525-43-7(2-(tert-butoxy)methylazetidine)